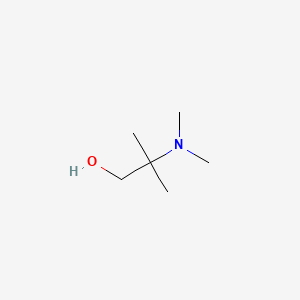
5-(吡啶-4-基)-1,3,4-噻二唑-2-胺
描述
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine, also known as PTDA, is a heterocyclic compound that has been extensively studied due to its unique chemical and physical properties. PTDA has been used in a variety of scientific applications, including organic synthesis, drug discovery, and photochemistry. PTDA is also used as a building block in the synthesis of complex molecules.
科学研究应用
Biomedical Applications
The compound “5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine” is a type of heterocyclic compound . Heterocyclic compounds like this have been used for a wide range of biological targets . They have been used in the synthesis of various biomedical applications, including the development of new drugs .
Cancer Research
This compound has shown biological activity against certain types of cancer cells. In a study, a series of polysubstituted pyrrolo [3,4-b]pyridin-5-ones were synthesized and studied in vitro using human epithelial cervical carcinoma SiHa, HeLa, and CaSki cell line cultures . Three compounds of the series exhibited significant cytotoxicity against the three cell lines .
Antibacterial and Antifungal Activity
In addition to its potential use in cancer research, “5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine” has also been shown to exhibit antibacterial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial agents.
Heavy Metal Adsorption
A Co-based porphyrin Metal-Organic Framework (MOF) synthesized from a novel porphyrin, which includes “5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine”, exhibits an effective adsorption capacity for the removal of heavy metals such as Pb (II) and Cu (II) in an aqueous medium . This suggests that the compound could be used in environmental remediation efforts to remove heavy metals from water.
作用机制
Target of Action
The primary targets of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine are Mycobacterium tuberculosis (MTB) and Staphylococcus epidermidis . These bacteria are responsible for causing tuberculosis and various skin infections respectively. The compound has shown potential activity against these bacteria, making it a promising antimicrobial agent .
Mode of Action
It is known to inhibit the growth ofEscherichia coli and Staphylococcus epidermidis . This suggests that the compound interacts with certain bacterial proteins or enzymes, disrupting their normal function and thereby inhibiting bacterial growth .
Biochemical Pathways
This interference could lead to the death of the bacteria or inhibit their ability to multiply .
Pharmacokinetics
In silico adme studies suggest that the compound displays a desirable adme profile with parameters within an acceptable range . This indicates that the compound could potentially have good bioavailability.
Result of Action
The result of the action of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is the inhibition of bacterial growth. It has been shown to inhibit Escherichia coli and Staphylococcus epidermidis , with minimum inhibitory concentrations (MIC) of 8 and 4 μg/mL respectively . This suggests that the compound could be effective in treating infections caused by these bacteria.
属性
IUPAC Name |
5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWDTPBHCWJWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173834 | |
| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
2002-04-2 | |
| Record name | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine interact with enzymes and what are the downstream effects?
A: While not extensively studied, research suggests that 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine may exhibit inhibitory activity against specific enzymes. For instance, derivatives of this compound have shown potential as inhibitors of Bloom helicase, an enzyme crucial for DNA replication and repair []. Inhibiting Bloom helicase could have implications for cancer therapy, as it disrupts DNA replication in rapidly dividing cancer cells. Further research is needed to fully understand the specific interactions and downstream effects of this compound on various biological targets.
Q2: What are the catalytic properties of ruthenium complexes containing 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine?
A: Research has explored the catalytic activity of ruthenium(II) complexes containing 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine as a ligand []. These complexes demonstrated catalytic activity in the transfer hydrogenation of acetophenone using 2-propanol as a hydrogen source. The reaction was carried out in the presence of KOH at 82°C. Further investigation into the reaction mechanism, selectivity, and potential applications of these complexes in other catalytic reactions is warranted.
Q3: How does the structure of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives influence their activity as acetylcholinesterase (AChE) inhibitors?
A: Studies have shown that incorporating a dodecyl chain linked via nitrogen to the 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine core results in a more potent AChE inhibitor compared to its oxadiazole counterparts []. This suggests that the presence of the sulfur atom in the thiadiazole ring and the long alkyl chain contribute significantly to the inhibitory activity against AChE. Molecular docking studies indicate that these derivatives interact non-covalently with AChE, blocking entry into the enzyme gorge and catalytic site. This information provides valuable insights for further structure-activity relationship studies to optimize the potency and selectivity of these compounds as potential therapeutic agents for Alzheimer's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)

